

Part 1: Core Chemical Identity and Molecular Formula

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Dibromomethane-d2*

CAS No.: 22117-86-8

Cat. No.: B1599747

[Get Quote](#)

Dibromomethane-d2, also known as deuterated dibromomethane or methylene-d2 bromide, is a stable isotope-labeled compound where the two hydrogen atoms of dibromomethane are replaced with deuterium.[1] This isotopic substitution is the defining feature of the molecule, imparting unique properties that are leveraged in a variety of scientific applications without significantly altering its chemical reactivity compared to its non-deuterated counterpart.

Molecular Formula and Isotopic Purity

The chemical formula for **Dibromomethane-d2** is CD_2Br_2 . [1] Commercially available **Dibromomethane-d2** typically boasts a high level of isotopic enrichment, often exceeding 99 atom % D. This high purity is critical for applications where the deuterium label is used for tracing or quantification, as it minimizes interference from the protium (^1H) analog.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source |
|------------------|---------------------------------|--------|
| CAS Number | 22117-86-8 | [1] |
| PubChem CID | 11137644 | [2] |
| Molecular Weight | 175.85 g/mol | [1][2] |
| InChI | 1S/CH2Br2/c2-1-3/h1H2/i1D2 | [2] |
| InChIKey | FJBFPHVGVWTDIP- DICFDUPASA-N | [2] |
| Canonical SMILES | [2H]C([2H])(Br)Br | [2] |

Part 2: Chemical Structure and Physicochemical Properties

The utility of **Dibromomethane-d2** is directly linked to its distinct physical and structural characteristics.

Molecular Structure

Dibromomethane-d2 possesses a tetrahedral geometry, with the central carbon atom bonded to two deuterium atoms and two bromine atoms. The substitution of hydrogen with deuterium results in a negligible change in bond lengths and angles but a significant increase in mass.

Caption: 2D representation of **Dibromomethane-d2**'s tetrahedral structure.

Physicochemical Properties

The physical properties of **Dibromomethane-d2** are very similar to its non-deuterated analog, with slight variations due to the increased molecular weight.

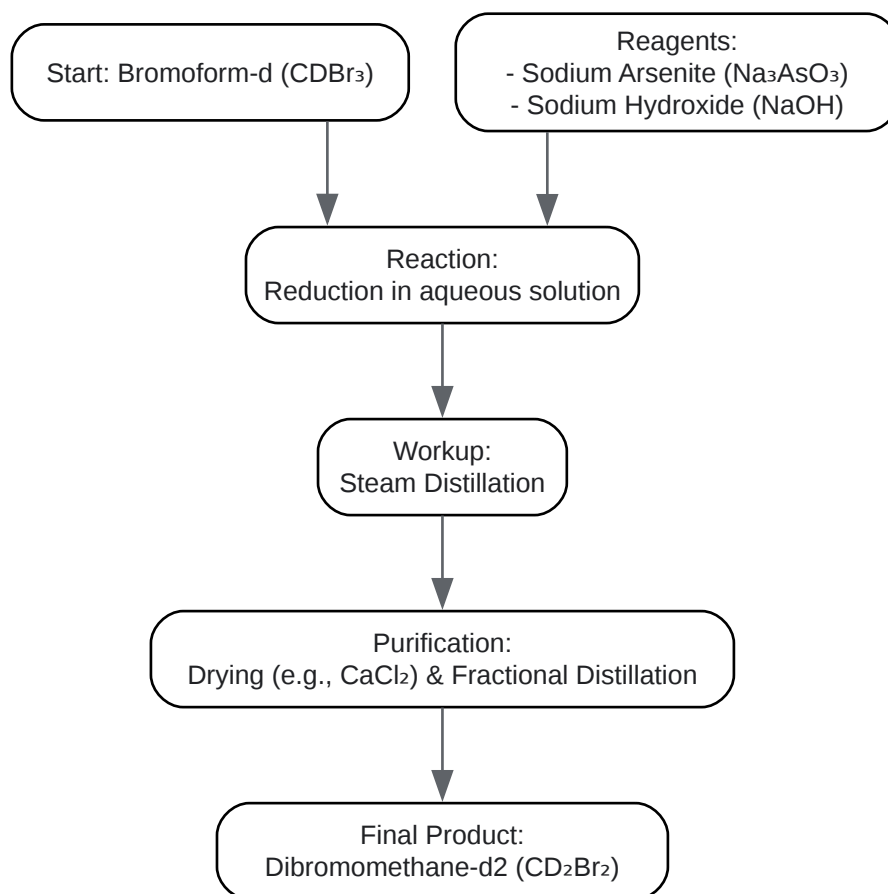
| Property | Value | Source(s) |
|------------------|--|-----------|
| Appearance | Colorless liquid | [3][4] |
| Density | 2.505 g/mL at 25 °C | |
| Boiling Point | 99 °C (lit.) | [4] |
| Melting Point | -52 °C (lit.) | [5] |
| Refractive Index | n _{20/D} 1.5381 (lit.) | [4] |
| Vapor Pressure | 34.9 mmHg at 20 °C | |
| Solubility | Slightly soluble in water; miscible with organic solvents | [3][6] |

Part 3: Synthesis and Experimental Protocols

Understanding the synthesis of **Dibromomethane-d2** is fundamental for appreciating its quality and cost. While multiple routes exist, a common laboratory-scale approach involves the reduction of a deuterated precursor. The synthesis of its non-deuterated analog from bromoform provides a foundational methodology.[3][7]

Synthetic Workflow Overview

The synthesis can be conceptualized as a reduction process where a deuterated bromoform equivalent is reduced to yield the desired **Dibromomethane-d2**. This ensures the deuterium atoms are incorporated into the final structure.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the laboratory synthesis of **Dibromomethane-d₂**.

Experimental Protocol: Synthesis of Dibromomethane-d₂

This protocol is adapted from the established method for preparing the non-deuterated compound from bromoform.^[7] Causality: The use of sodium arsenite provides a controlled reduction of the C-Br bond, which is a reliable and well-documented transformation.

- Prepare the Reducing Agent: Dissolve arsenic trioxide and sodium hydroxide in D₂O (deuterium oxide) to form the sodium arsenite solution. Self-Validation: Using D₂O as the solvent helps maintain the deuterium environment and prevents isotopic scrambling.
- Set up the Reaction: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place the starting material, Bromoform-d (CDBr₃).

- **Initiate the Reaction:** Add a small portion of the sodium arsenite solution to the flask and gently warm the mixture to initiate the exothermic reaction.
- **Controlled Addition:** Add the remaining sodium arsenite solution dropwise at a rate that maintains a gentle reflux. Expertise: This controlled addition is crucial to manage the reaction's exothermicity and prevent side reactions.
- **Reaction Completion:** After the addition is complete, heat the mixture on a steam bath for several hours to ensure the reaction goes to completion.
- **Isolation:** Isolate the crude **Dibromomethane-d2** via steam distillation. The dense, immiscible product will form the lower layer.
- **Purification:** Separate the organic layer, dry it over an anhydrous salt (e.g., calcium chloride), and purify by fractional distillation to obtain the final, high-purity product.

Part 4: Analytical Characterization

Rigorous analytical testing is required to confirm the identity, chemical purity, and isotopic enrichment of **Dibromomethane-d2**.

| Technique | Purpose | Expected Result |
|---------------------|---|--|
| ^1H NMR | Confirm deuteration, check for residual protons | Absence of a significant singlet at -4.95 ppm (characteristic of CH_2Br_2). ^[8] |
| ^{13}C NMR | Confirm carbon backbone | A triplet (due to C-D coupling) at a chemical shift similar to the CH_2Br_2 signal (~ 21.6 ppm). |
| Mass Spec (EI) | Confirm molecular weight and isotopic incorporation | Molecular ion peak (M^+) at m/z 176 (for ^{79}Br , ^{81}Br isotopes). The isotopic pattern will confirm the presence of two bromine atoms. A mass shift of +2 compared to the non-deuterated analog is definitive proof of deuteration. |
| GC-MS | Determine chemical purity | A single major peak corresponding to the correct mass, indicating high chemical purity. |

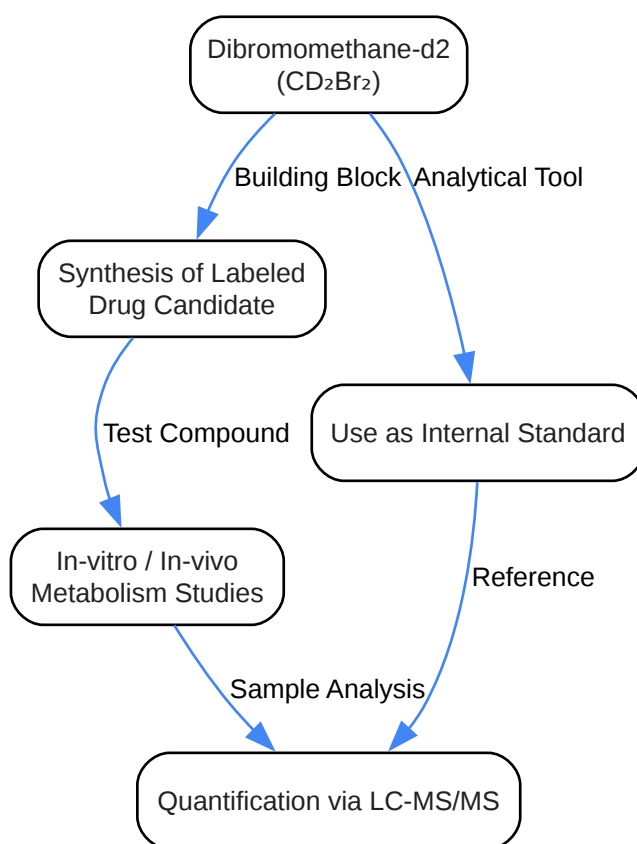
Part 5: Applications in Drug Discovery and Development

Dibromomethane-d2 is not merely a heavy version of a solvent; its isotopic label makes it a powerful tool in pharmaceutical research.

Key Application Areas

- **Internal Standard for Bioanalysis:** In drug metabolism and pharmacokinetic (DMPK) studies, a stable isotope-labeled internal standard is the gold standard for quantification via LC-MS/MS. **Dibromomethane-d2** can be used as an internal standard when analyzing volatile metabolites or in specific synthetic processes.^[9] Its key advantage is that it co-elutes with the non-deuterated analyte but is distinguishable by mass, correcting for variations in sample preparation and instrument response.

- **Mechanistic Studies:** The deuterium label serves as a tracer to elucidate reaction mechanisms. By incorporating a CD_2 group into a drug candidate, researchers can track its metabolic fate, identifying where bond cleavage occurs without altering the parent molecule's fundamental reactivity.
- **Intermediate in Labeled Synthesis:** It is a valuable building block for synthesizing more complex deuterated molecules.[10] In drug development, this is essential for producing labeled versions of drug candidates for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[11][12]



[Click to download full resolution via product page](#)

Caption: Role of **Dibromomethane-d2** in the drug development pipeline.

Part 6: Safety, Handling, and Storage

Proper handling of **Dibromomethane-d2** is essential. While its deuteration does not alter its toxicological profile, it should be handled with the same precautions as its non-deuterated

analog.

- Hazards: Harmful if inhaled. Causes skin and eye irritation.[13] It is also considered harmful to aquatic life with long-lasting effects.
- Handling: Always work in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid breathing vapors.[13]
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. [13][15] Keep containers tightly closed and protected from moisture and light.[13] Some formulations contain copper as a stabilizer.
- First Aid: In case of inhalation, move to fresh air.[14] For skin contact, wash thoroughly with soap and water.[14] For eye contact, flush with plenty of water for at least 15 minutes.[13] Seek medical attention if symptoms persist.

Conclusion

Dibromomethane-d2 (CD_2Br_2) is a specialized chemical that offers significant advantages to researchers in the pharmaceutical and chemical sciences. Its value lies not in altered reactivity but in the analytical traceability provided by its deuterium atoms. From its use as a synthetic building block for creating labeled drug candidates to its role as a high-fidelity internal standard in bioanalytical assays, **Dibromomethane-d2** is an indispensable tool for generating precise, reliable data in modern research and development.

References

- PubChem. **Dibromomethane-d2** | CH_2Br_2 | CID 11137644. [\[Link\]](#)
- Cole-Parmer. Material Safety Data Sheet - Dibromomethane. [\[Link\]](#)
- Wikipedia. Dibromomethane. [\[Link\]](#)
- LookChem. 99.5% Purity Dibromomethane CAS 74-95-3. [\[Link\]](#)
- PubChem. Dibromomethane | CH_2Br_2 | CID 3024. [\[Link\]](#)

- [PrepChem.com. Preparation of dibromomethane. \[Link\]](#)
- [The Royal Society of Chemistry. Supporting Information. \[Link\]](#)
- [National Institute of Standards and Technology \(NIST\). Methane, dibromo-. \[Link\]](#)
- [BioDuro. Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success. \[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. scbt.com \[scbt.com\]](#)
- [2. Dibromomethane-d2 | CH2Br2 | CID 11137644 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Dibromomethane - Wikipedia \[en.wikipedia.org\]](#)
- [4. Page loading... \[guidechem.com\]](#)
- [5. 二溴甲烷 99% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. sdlookchem.com \[sdlookchem.com\]](#)
- [7. prepchem.com \[prepchem.com\]](#)
- [8. Dibromomethane\(74-95-3\) 1H NMR \[m.chemicalbook.com\]](#)
- [9. rsc.org \[rsc.org\]](#)
- [10. bocsci.com \[bocsci.com\]](#)
- [11. clearsynth.com \[clearsynth.com\]](#)
- [12. Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success-BioDuro-Global CRDMO, Rooted in Science \[bioduro.com\]](#)
- [13. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](#)
- [14. chemicalbook.com \[chemicalbook.com\]](#)
- [15. chemicalbook.com \[chemicalbook.com\]](#)

- To cite this document: BenchChem. [Part 1: Core Chemical Identity and Molecular Formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1599747/docs#part-1-core-chemical-identity-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)